molecular formula C14H20ClN3O B14025024 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B14025024
M. Wt: 281.78 g/mol
InChI Key: HAUURUKUFAWRHA-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound features a spiro junction between a diazaspirodecane and a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of pyridine derivatives with diazaspirodecane precursors. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the spirocyclic structure. For instance, a common method involves the use of Lewis acids to catalyze the cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 1H-Pyrazolo[3,4-b]pyridines
  • Indole derivatives

Uniqueness: 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c18-13-3-4-14(5-8-15-9-6-14)17(13)11-12-2-1-7-16-10-12;/h1-2,7,10,15H,3-6,8-9,11H2;1H

InChI Key

HAUURUKUFAWRHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CN=CC=C3.Cl

Origin of Product

United States

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